![molecular formula C10H16N2O2 B3005520 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid CAS No. 1872341-39-3](/img/structure/B3005520.png)
5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Alkaloid Derivatives
Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The structure of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid makes it a suitable candidate for the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections.
Antimicrobial Agents
The pyrazole ring is known for its antimicrobial properties. Derivatives of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid can be synthesized to create novel compounds with significant antimicrobial activity . This application is particularly relevant in the development of new antibiotics and antifungal agents.
Anti-inflammatory and Analgesic Drugs
Pyrazole derivatives have been identified as potential anti-inflammatory and analgesic agents. The modification of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid could lead to the development of new drugs that treat inflammatory diseases and provide pain relief .
Cancer Research
The pyrazole core structure is found in many drugs used in cancer therapy. By altering the substituents on the pyrazole ring of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid , researchers can develop new molecules with potential anticancer properties .
Material Science
In material science, the compound’s derivatives could be used to modify the properties of materials at a molecular level, potentially leading to the creation of new materials with specific characteristics like increased strength or chemical resistance .
Chemical Synthesis
This compound can serve as an intermediate in various chemical synthesis processes, including the construction of complex molecules for pharmaceuticals or organic materials .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or standards in chromatographic methods to identify or quantify other substances .
Agricultural Chemistry
In the field of agricultural chemistry, the compound’s derivatives could be used to synthesize pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Mechanism of Action
Target of Action
Related compounds such as 3-methylpyrazole-5-carboxylic acid have been found to inhibit d-amino acid oxidase (dao) . DAO is an enzyme involved in the metabolism of D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor and has a role in neurotransmission .
Mode of Action
Based on the related compound’s action, it may interact with its target enzyme (like dao) and inhibit its function . This inhibition could lead to changes in the metabolic pathways of D-amino acids .
Biochemical Pathways
If it acts similarly to the related compound, it could affect the metabolism of d-amino acids, specifically d-serine . This could potentially impact neurotransmission, given D-serine’s role as a co-agonist of the NMDA receptor .
Result of Action
If it acts similarly to the related compound, it could potentially protect cells from oxidative stress induced by d-serine by inhibiting dao .
properties
IUPAC Name |
5-methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)7(3)12-8(4)9(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKQPFRINQWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1872341-39-3 |
Source
|
Record name | (1,2-dimethylpropyl)-5-methyl-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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